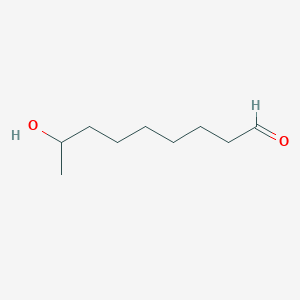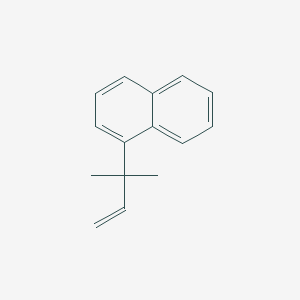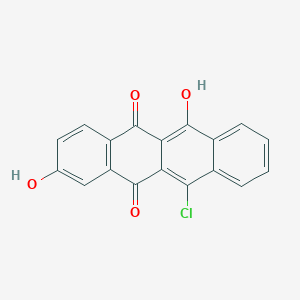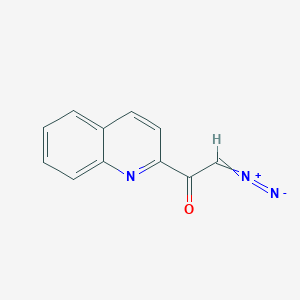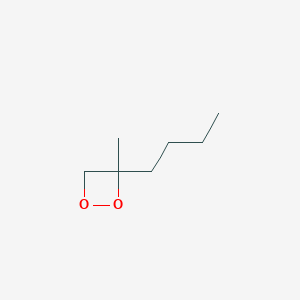
3-Butyl-3-methyl-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are known for their unique chemical properties, particularly their ability to undergo chemiluminescent decomposition, emitting light as a result of the reaction. This property makes dioxetanes, including this compound, of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of suitable alkenes with singlet oxygen. One common method is the photooxygenation of 3-butyl-3-methyl-1-butene in the presence of a photosensitizer. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxetane.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other chemicals, it can be scaled up using similar photooxygenation techniques. The key is to maintain precise control over the reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Butyl-3-methyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This reaction leads to the formation of carbonyl compounds, often producing excited state molecules that emit light.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to its decomposition reactions.
Substitution Reactions: Under specific conditions, substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures, often in the presence of a catalyst to facilitate the reaction.
Oxidation: Strong oxidizing agents can be used, although care must be taken to avoid complete decomposition.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed:
Carbonyl Compounds: The primary products of thermal decomposition are carbonyl compounds, such as aldehydes and ketones.
Substituted Derivatives: Depending on the reagents used, various substituted dioxetanes can be synthesized.
科学研究应用
3-Butyl-3-methyl-1,2-dioxetane has several applications in scientific research:
Chemiluminescence Studies: Due to its ability to emit light upon decomposition, it is widely used in chemiluminescence research.
Biological Imaging: The compound’s light-emitting properties make it useful in biological imaging techniques, particularly in detecting specific biomolecules.
Chemical Sensors: It is used in the development of chemical sensors that rely on light emission for detection.
Material Science: The compound is explored for its potential in developing new materials with unique light-emitting properties.
作用机制
The primary mechanism of action for 3-Butyl-3-methyl-1,2-dioxetane involves its thermal decomposition. Upon heating, the peroxide bond in the dioxetane ring breaks, leading to the formation of two carbonyl fragments. One of these fragments is often in an excited state, which then relaxes to the ground state by emitting light. This chemiluminescent process is a key feature of the compound’s behavior.
相似化合物的比较
- 3-Methyl-3-ethyl-1,2-dioxetane
- 3-Methyl-3-propyl-1,2-dioxetane
- 3-Methyl-3-tert-butyl-1,2-dioxetane
Comparison: 3-Butyl-3-methyl-1,2-dioxetane is unique due to its specific substituents, which influence its stability and reactivity. Compared to other dioxetanes, it may exhibit different thermal decomposition rates and light emission intensities. The butyl and methyl groups provide a balance between steric hindrance and electronic effects, making it a valuable compound for studying the fundamental aspects of dioxetane chemistry.
属性
CAS 编号 |
86954-70-3 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
3-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-7(2)6-8-9-7/h3-6H2,1-2H3 |
InChI 键 |
ZUPBPGWNCMSUSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(COO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
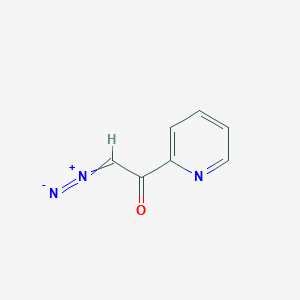
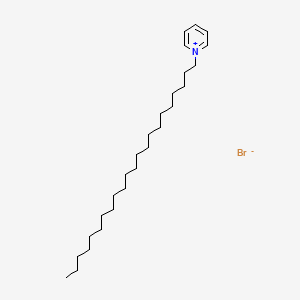
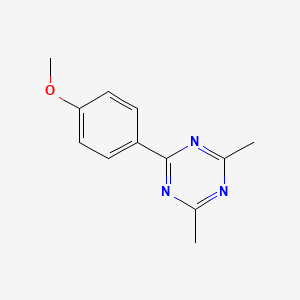
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
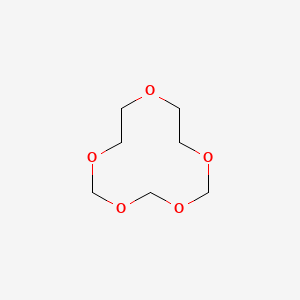
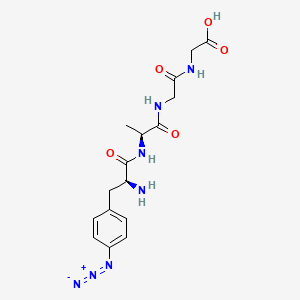
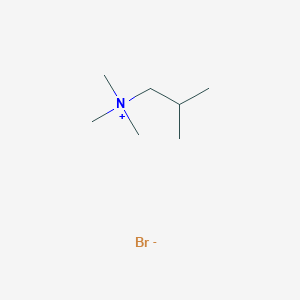
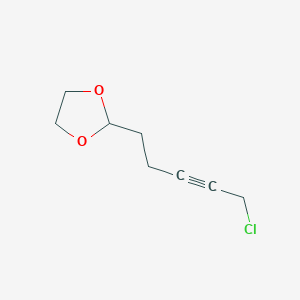
![4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14415451.png)
